

# Synergistic Anti-Tumor Activity of Zanzalintinib and Nivolumab: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Zanzalintinib |           |
| Cat. No.:            | B8146347      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic interaction between **zanzalintinib** (XL092), a next-generation tyrosine kinase inhibitor (TKI), and nivolumab, an immune checkpoint inhibitor (ICI). By objectively comparing preclinical and clinical data, this document serves as a valuable resource for understanding the enhanced anti-tumor efficacy and underlying mechanisms of this combination therapy.

### Introduction: The Rationale for Combination

**Zanzalintinib** is a multi-targeted TKI that inhibits VEGFR, MET, and the TAM family of kinases (TYRO3, AXL, MER). These pathways are critically involved in tumor angiogenesis, proliferation, and the development of an immunosuppressive tumor microenvironment.[1][2][3] Nivolumab is a monoclonal antibody that blocks the PD-1 receptor on T-cells, thereby restoring their ability to recognize and eliminate cancer cells.[4] The combination of **zanzalintinib** and an anti-PD-1 antibody is hypothesized to create a more immune-permissive environment, enhancing the efficacy of nivolumab.[3] Preclinical studies have demonstrated that this combination leads to greater tumor growth inhibition than either agent alone, providing a strong rationale for clinical investigation.[3][4]

# **Preclinical Validation of Synergy**

The synergistic activity of **zanzalintinib** and an anti-PD-1 antibody was extensively evaluated in the preclinical setting, primarily in murine syngeneic tumor models. The key findings from



these studies are summarized below.

| <u>Quantitative</u> | Precli | nical | <b>Data</b> |
|---------------------|--------|-------|-------------|
|                     |        |       |             |

| Parameter                                          | Zanzalintinib<br>(XL092)<br>Monotherapy                        | Anti-PD-1<br>Monotherapy | Zanzalintinib +<br>Anti-PD-1<br>Combination                  | Reference |
|----------------------------------------------------|----------------------------------------------------------------|--------------------------|--------------------------------------------------------------|-----------|
| Biochemical<br>IC50                                | [5]                                                            |                          |                                                              |           |
| MET                                                | 3.0 nmol/L                                                     | N/A                      | N/A                                                          | [5]       |
| VEGFR2                                             | 15.0 nmol/L                                                    | N/A                      | N/A                                                          | [5]       |
| AXL                                                | 5.8 nmol/L                                                     | N/A                      | N/A                                                          | [5]       |
| MER                                                | 0.6 nmol/L                                                     | N/A                      | N/A                                                          | [5]       |
| In Vivo Tumor<br>Growth Inhibition<br>(MC38 model) | Dose-dependent inhibition                                      | Modest inhibition        | Significantly<br>greater inhibition<br>than single<br>agents | [1][4]    |
| Survival (CT26<br>colorectal cancer<br>model)      | Increased<br>survival                                          | Increased<br>survival    | Significantly<br>greater survival<br>benefit                 | [1][4]    |
| Immunophenotyp<br>ing (in vivo)                    | ↑ Peripheral<br>CD4+ T-cells, ↑<br>B-cells, ↓<br>Myeloid cells | ↑ T-cell activation      | ↑ Peripheral<br>CD8+ T-cells                                 | [1][4]    |
| Macrophage<br>Repolarization<br>(in vitro)         | Promoted M2 to<br>M1 repolarization                            | N/A                      | N/A                                                          | [1][4]    |

# **Experimental Protocols: Preclinical**

- Cell Line: MC38 colon adenocarcinoma cells were used.
- Animals: C57BL/6 mice were inoculated subcutaneously with 0.7 x 10^6 MC38 cells.



- Treatment Initiation: Treatment began when tumors reached a size of approximately 50-100 mm<sup>3</sup>.
- Dosing:
  - Zanzalintinib (or vehicle) was administered orally, once daily.
  - Anti-mouse PD-1 antibody (or isotype control) was administered intraperitoneally every 3-4 days.
- Endpoint: Tumor volumes were measured regularly to assess tumor growth inhibition.[6][7][8]
- Sample Preparation: Tumors were harvested, dissociated into single-cell suspensions using an enzyme cocktail (collagenase type IV, DNase type IV, hyaluronidase type V), and passed through a 70 µm nylon filter.
- Staining: Cells were stained with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80).
- Analysis: Stained cells were analyzed on a flow cytometer to quantify different immune cell populations within the tumor microenvironment.

## **Clinical Evidence of Synergistic Interaction**

The promising preclinical results led to the clinical evaluation of the **zanzalintinib** and nivolumab combination in patients with advanced solid tumors, most notably in renal cell carcinoma (RCC).

# Quantitative Clinical Data: STELLAR-002 and STELLAR-304 Trials



| Parameter                          | Zanzalintinib +<br>Nivolumab                          | Sunitinib<br>(Comparator in<br>STELLAR-304)                              | Reference |
|------------------------------------|-------------------------------------------------------|--------------------------------------------------------------------------|-----------|
| Objective Response<br>Rate (ORR)   | 63% (in advanced clear cell RCC; STELLAR-002)         | N/A (Trial ongoing)                                                      | [9]       |
| Disease Control Rate<br>(DCR)      | 90% (in advanced clear cell RCC; STELLAR-002)         | N/A (Trial ongoing)                                                      |           |
| Progression-Free<br>Survival (PFS) | Primary endpoint in<br>STELLAR-304 (vs.<br>Sunitinib) | Primary endpoint in<br>STELLAR-304 (vs.<br>Zanzalintinib +<br>Nivolumab) | [2][10]   |
| Overall Survival (OS)              | Secondary endpoint in STELLAR-304                     | Secondary endpoint in STELLAR-304                                        | [10]      |

# **Key Clinical Trial Protocols**

- Phase: 1b/2
- Study Design: Open-label, dose-escalation and cohort-expansion study.
- Population: Patients with unresectable, locally advanced, or metastatic solid tumors.
   Expansion cohorts include patients with clear cell RCC, non-clear cell RCC, and other genitourinary cancers.
- Intervention: **Zanzalintinib** administered in combination with nivolumab, nivolumab plus ipilimumab, or nivolumab plus relatlimab.
- Primary Endpoints: To determine the recommended dose and to assess the safety and tolerability of the combinations.[11][12]
- Secondary Endpoints: To evaluate the preliminary anti-tumor activity (including ORR and DCR).[11][12]



- Phase: 3
- Study Design: Randomized, open-label, controlled trial.
- Population: Approximately 291 patients with unresectable, locally advanced, or metastatic non-clear cell RCC (papillary, unclassified, or translocation-associated histology) who have not received prior systemic therapy.
- Intervention: Patients are randomized 2:1 to receive either zanzalintinib plus nivolumab or sunitinib monotherapy.
- Primary Endpoints: Progression-free survival (PFS) and objective response rate (ORR).[2]
   [10]
- Secondary Endpoint: Overall survival (OS).[10]

# Visualizing the Synergistic Mechanism and Workflow Signaling Pathway of Synergistic Action





Click to download full resolution via product page

Caption: Synergistic mechanism of **Zanzalintinib** and Nivolumab.

# **Experimental Workflow for Preclinical Synergy Validation**





Click to download full resolution via product page

Caption: Workflow for preclinical validation of Zanzalintinib and anti-PD-1 synergy.



### Conclusion

The combination of **zanzalintinib** and nivolumab represents a promising therapeutic strategy, with a strong synergistic rationale supported by both preclinical and emerging clinical data. **Zanzalintinib**'s ability to modulate the tumor microenvironment by inhibiting key pathways involved in angiogenesis and immunosuppression appears to create a more favorable landscape for nivolumab to exert its anti-tumor effects. The ongoing Phase 3 STELLAR-304 trial will be pivotal in definitively establishing the clinical benefit of this combination in non-clear cell renal cell carcinoma. The data presented in this guide underscores the potential of this combination to improve outcomes for patients with advanced cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. urotoday.com [urotoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. escholarship.org [escholarship.org]
- 7. labcorp.com [labcorp.com]
- 8. Item Inhibitory immune checkpoint blockade delays tumor growth in MC-38 tumor bearing mice. Public Library of Science Figshare [plos.figshare.com]
- 9. onclive.com [onclive.com]
- 10. urotoday.com [urotoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Zanzalintinib in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Synergistic Anti-Tumor Activity of Zanzalintinib and Nivolumab: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146347#validating-the-synergistic-interaction-between-zanzalintinib-and-nivolumab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com